molecular formula C21H16FN3 B14165331 N-benzyl-2-(2-fluorophenyl)quinazolin-4-amine CAS No. 690689-32-8

N-benzyl-2-(2-fluorophenyl)quinazolin-4-amine

Cat. No.: B14165331
CAS No.: 690689-32-8
M. Wt: 329.4 g/mol
InChI Key: KUJGYGXPNRNERY-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-fluorophenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-fluorophenyl)quinazolin-4-amine typically involves the reaction of 2-aminobenzophenone with benzylamine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(2-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and fluorophenyl groups enhances its ability to interact with molecular targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

690689-32-8

Molecular Formula

C21H16FN3

Molecular Weight

329.4 g/mol

IUPAC Name

N-benzyl-2-(2-fluorophenyl)quinazolin-4-amine

InChI

InChI=1S/C21H16FN3/c22-18-12-6-4-10-16(18)21-24-19-13-7-5-11-17(19)20(25-21)23-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,23,24,25)

InChI Key

KUJGYGXPNRNERY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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